N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a phenylsulfonyl group attached to a tetrahydroquinoline ring, which is further connected to an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Based on the known activities of similar indole derivatives, it can be inferred that this compound may interact with its targets to exert various biological activities . These activities could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Indole derivatives have been found to possess various biological activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that sulfonamide derivatives can interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially leading to changes in cellular function.
Cellular Effects
Similar compounds have been shown to exhibit cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
Molecular Mechanism
Sulfonamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides .
Metabolic Pathways
It is known that drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Transport and Distribution
It is known that drug molecules can interact with various transporters and binding proteins, which can affect their localization or accumulation .
Subcellular Localization
The subcellular location of a protein or compound can provide valuable insights into its function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the amine group on the tetrahydroquinoline ring using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives, which may have different biological activities.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Due to its sulfonamide moiety, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Anti-inflammatory Agents:
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: can be compared with other sulfonamide derivatives such as:
Uniqueness:
- The presence of the tetrahydroquinoline ring in this compound provides unique structural features that enhance its biological activity and specificity. This makes it distinct from other sulfonamide derivatives that may lack this ring structure.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(20)18-15-10-9-14-6-5-11-19(17(14)12-15)23(21,22)16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULOIYGSNZOMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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